6-Hydroxy-1-methyl-4-(4-nitrophenyl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one
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Description
6-Hydroxy-1-methyl-4-(4-nitrophenyl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C17H14F3N3O5S and its molecular weight is 429.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Studies on similar compounds have detailed synthetic routes and chemical reactivity, providing insights into how these compounds can be prepared and modified. For example, research by Skramstad et al. (2000) delves into the synthesis and tautomeric properties of chlorinated thiophenes, which are closely related to the chemical structure of the target compound, highlighting the versatility and reactivity of thiophene derivatives in chemical synthesis Skramstad et al., 2000. Similarly, Horton and Philips (1972) investigate the synthesis and behavior of diazo derivatives of sugars, demonstrating the complex reactions and potential applications of diazo compounds in synthetic chemistry Horton & Philips, 1972.
Molecular Complexation and Materials Science
Research by Muthuraman et al. (2001) discusses molecular complexation techniques for designing noncentrosymmetric structures with potential applications in nonlinear optics, suggesting how the structural elements of the target compound might be exploited in materials science Muthuraman et al., 2001. This indicates the relevance of such compounds in developing new materials with specific optical properties.
Electrochemical Applications
Breton and Bélanger (2008) explore the electrochemical functionalization of carbon electrodes using diazonium cations, pointing towards potential applications of the target compound and its derivatives in modifying electrode surfaces for various electrochemical applications Breton & Bélanger, 2008.
Properties
IUPAC Name |
6-hydroxy-1-methyl-4-(4-nitrophenyl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O5S/c1-22-15(25)21-13(9-4-6-10(7-5-9)23(27)28)12(16(22,26)17(18,19)20)14(24)11-3-2-8-29-11/h2-8,12-13,26H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFXIAAFEUNZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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